molecular formula C24H23N5O B3329111 A-443654 CAS No. 552326-17-7

A-443654

Cat. No.: B3329111
CAS No.: 552326-17-7
M. Wt: 397.5 g/mol
InChI Key: YWTBGJGMTBHQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-443654 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole and pyridine rings, followed by their coupling to form the final compound. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

A-443654 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives of this compound .

Scientific Research Applications

Cancer Research Applications

Mechanism of Action:
A-443654 inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) and has been shown to induce paradoxical hyperphosphorylation of Akt at Ser473 and Thr308 in various cancer cell lines. This hyperphosphorylation occurs independently of upstream signaling pathways, suggesting a unique mechanism of action that may complicate therapeutic use but also opens avenues for understanding Akt regulation in cancer biology .

Case Studies:

  • Breast Cancer: In studies involving breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis. The compound's ability to disrupt the PI3K/Akt signaling pathway was highlighted as a potential therapeutic strategy for overcoming drug resistance in breast cancer cells .
  • Prostate Cancer: Research indicated that this compound could inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis. This effect was associated with downregulation of anti-apoptotic proteins and modulation of cell cycle regulatory proteins, making it a candidate for further development in prostate cancer therapies .

Neurodegenerative Disease Applications

Parkinson's Disease:
Recent research has identified this compound as a promising candidate for treating Parkinson's disease by targeting α-synuclein expression. The compound was found to reduce levels of α-synuclein mRNA and protein in cellular models associated with Parkinson's pathology .

Mechanism:
this compound modulates autophagy and endoplasmic reticulum stress responses, which are critical in the pathogenesis of neurodegenerative diseases. By normalizing these pathways, this compound has shown potential in restoring cellular function in models expressing pathogenic forms of α-synuclein .

Case Studies:

  • Cell-Based Studies: High-throughput screening identified this compound as an effective inhibitor of α-synuclein expression in HEK-293 cells with expanded CAG repeats. The compound not only normalized α-synuclein levels but also improved markers associated with autophagy and ER stress .

Broader Implications in Research

Kinase Inhibition Spectrum:
this compound has been tested against a wide range of kinases beyond Akt, showing inhibition of 47 kinases at concentrations that suggest broad utility in research settings focused on kinase signaling pathways. This broad-spectrum inhibition can be both a strength and a limitation when interpreting results from experiments involving this compound .

Data Table: Inhibition Profile of this compound

Kinase TargetInhibition Concentration (IC50)Notes
Akt1160 pMPotent inhibition across multiple cancer cell lines
PDK1Not specifiedImplicated in PI3K/Akt pathway modulation
S6KNot specifiedPotential impact on mTOR signaling
GSK3βNot specifiedInvolved in various signaling pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness of A-443654

This compound is unique due to its high potency and selectivity for all three isoforms of Akt. It has a Ki value of 160 pM, which is significantly lower than that of other Akt inhibitors, making it one of the most potent inhibitors available . Additionally, its ability to induce rapid morphological changes in cancer cells and its effectiveness in various disease models highlight its potential as a therapeutic agent .

Biological Activity

A-443654 is a potent and selective inhibitor of the Akt family of kinases (Akt1, Akt2, and Akt3), which are crucial in various cellular processes, including metabolism, proliferation, and survival. The compound has garnered attention for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases such as Parkinson's disease.

This compound functions by binding to the ATP-binding site of Akt, effectively inhibiting its kinase activity. The compound exhibits a high selectivity for Akt over other kinases, with a Ki value of approximately 160 pM. This selectivity allows for targeted therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

Inhibition of Tumor Growth

Research has demonstrated this compound's efficacy in inhibiting tumor cell proliferation across various cancer cell lines:

  • MiaPaCa-2 Cells : Treatment with this compound resulted in a significant reduction in cell proliferation, with an effective concentration (EC50) of 100 nM after 48 hours.
  • Chronic Lymphocytic Leukemia (CLL) : The compound induced apoptosis in CLL cells at an EC50 of 0.63 μM, suggesting its potential as a therapeutic option for hematological malignancies .

Impact on Alpha-Synuclein Expression

Recent studies have highlighted this compound's role in neurobiology, particularly regarding alpha-synuclein (α-synuclein) expression:

  • Parkinson’s Disease Models : this compound has been shown to reduce α-synuclein levels in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) of patients with Parkinson's disease. In these models, treatment with this compound normalized both mRNA and protein levels of α-synuclein, indicating its potential to mitigate neurodegenerative pathology .

Table 1: Summary of Biological Activities of this compound

Cell Line/Model Effect EC50 Value Reference
MiaPaCa-2Inhibition of tumor proliferation100 nM
Chronic Lymphocytic LeukemiaInduction of apoptosis0.63 μM
iPSC-derived NeuronsReduction of α-synuclein expression0.1 μM

Cellular Mechanisms

This compound not only inhibits Akt activity but also affects downstream signaling pathways:

  • GSK3 Phosphorylation : In murine FL5.12 cells expressing human Akt isoforms, this compound inhibited GSK3 phosphorylation in a dose-dependent manner.
  • Autophagy and ER Stress : The compound has been reported to normalize markers associated with endoplasmic reticulum (ER) stress and autophagy in cellular models, restoring protein homeostasis disrupted by α-synuclein accumulation .

Case Studies

  • Neurodegeneration : In a study investigating the effects of this compound on α-synuclein levels, researchers utilized a high-throughput screening method to identify the compound's efficacy. Results indicated that treatment led to significant reductions in both monomeric and oligomeric forms of α-synuclein, suggesting its utility as a therapeutic agent for Parkinson's disease .
  • Cancer Treatment : Another study focused on the effects of this compound on CLL cells demonstrated that the compound induced apoptosis through increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like MCL-1 .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which A-443654 inhibits Akt isoforms, and how does its selectivity compare to other Akt inhibitors?

this compound acts as a pan-Akt inhibitor, binding reversibly to the ATP-binding pocket of Akt1, Akt2, and Akt3 with equal potency (Ki = 160 pM) . Structural analyses reveal interactions with key residues in the Akt kinase domain, including Glu230, Ala232, and Asp293, which stabilize its binding . Unlike isoform-selective inhibitors, this compound does not discriminate between Akt isoforms, making it ideal for studying pan-Akt signaling . For methodological validation, use kinase activity assays (e.g., radiometric or fluorescence-based) with recombinant Akt isoforms to confirm inhibition potency and selectivity.

Q. What are the standard in vitro and in vivo experimental protocols for evaluating this compound’s efficacy?

  • In vitro : Use cell viability assays (e.g., Alamar Blue) with tumor cell lines (e.g., MiaPaCa-2 pancreatic cancer cells) at an EC50 of 0.1 μM . Monitor Akt pathway biomarkers (e.g., phosphorylated GSK3β) via Western blot to confirm target engagement .
  • In vivo : Administer this compound subcutaneously at 7.5 mg/kg/day in xenograft models (e.g., 3T3-Akt1 flank tumors). Assess tumor volume and apoptosis markers (e.g., cleaved caspase-3) . Solubilize in 10% DMSO/40% PEG300/5% Tween-80/45% saline for stable dosing .

Q. How does this compound induce paradoxical Akt hyperphosphorylation, and how should researchers interpret this phenomenon?

this compound inhibits Akt kinase activity but may increase phosphorylation at Ser473 due to feedback mechanisms involving mTORC2 or other kinases (e.g., PDK1) . To distinguish direct effects, combine this compound with mTORC1 inhibitors (e.g., rapamycin) or use chemical genetic approaches (e.g., Akt mutants with altered ATP-binding pockets) to isolate Akt-specific responses . Phospho-specific antibodies and pathway analysis are critical for data interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pro-survival vs. pro-apoptotic effects in different cellular contexts?

Contradictions arise from cell-type-specific signaling networks. For example:

  • In 3T3-Akt1 models, this compound induces apoptosis via Akt inhibition .
  • In cocaine addiction studies, it enhances mTORC2-mediated Akt phosphorylation, promoting neuronal structural changes .
    Methodology : Perform phosphoproteomic profiling and genetic knockdowns (e.g., siRNA targeting Rictor for mTORC2) to contextualize outcomes. Use isogenic cell lines (e.g., wild-type vs. Akt-mutant) to isolate pathway dependencies .

Q. What experimental design considerations are critical for studying this compound in combination therapies?

  • Dose optimization : Pre-test synergy using matrix dosing (e.g., this compound + rapamycin) and calculate combination indices (e.g., CompuSyn software) .
  • Biomarker tracking : Monitor Bcl-2 levels (apoptosis) and phospho-Akt (feedback activation) to assess mechanistic interplay .
  • Model selection : Use resistant tumor models (e.g., PTEN-null) to evaluate combinatorial efficacy against compensatory pathways .

Q. How can researchers validate the specificity of this compound in complex biological systems with overlapping kinase networks?

this compound exhibits off-target activity against c-Kit, CK2, and Chk1 . To confirm Akt-specific effects:

  • Employ chemical genetic "bump-and-hole" strategies with engineered Akt mutants resistant to this compound .
  • Use multiplex kinase inhibitor beads (MIBs) to profile off-target kinase engagement .
  • Cross-validate findings with orthogonal Akt inhibitors (e.g., MK-2206) or genetic knockout models .

Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in animal models?

  • Standardize formulations : Prepare stock solutions in DMSO ≤10% to avoid solvent toxicity .
  • Control for feedback loops : Collect time-course data to capture dynamic phosphorylation changes post-dosing .
  • Document protocols : Adhere to ARRIVE guidelines for in vivo studies, including tumor measurement intervals and blinding strategies .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s efficacy across different tumor microenvironments?

Variability may stem from differences in Akt isoform expression, stromal interactions, or metabolic states. Approach :

  • Use single-cell RNA sequencing to map Akt isoform heterogeneity in tumors.
  • Co-culture tumor cells with fibroblasts or immune cells to mimic microenvironmental crosstalk .
  • Correlate efficacy with baseline phospho-Akt levels using pre-treatment biopsies .

Q. What statistical methods are recommended for analyzing dose-response and time-course data in this compound studies?

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Apply mixed-effects models for longitudinal in vivo data to account for inter-animal variability .
  • Use pathway enrichment tools (e.g., GSEA) for omics datasets to identify Akt-dependent vs. off-target effects .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?

  • Disclose all conflicts of interest, including funding sources for compound acquisition .
  • Share raw data (e.g., kinase assay results, tumor measurements) in public repositories (e.g., Zenodo) .
  • Follow journal-specific policies for experimental detail disclosure, especially in supporting information .

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTBGJGMTBHQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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